Ethyl 5-bromo-3-(cyanomethyl)pyridine-2-carboxylate
Description
Ethyl 5-bromo-3-(cyanomethyl)pyridine-2-carboxylate is a pyridine derivative featuring a bromine atom at the 5-position, a cyanomethyl (-CH$_2$CN) group at the 3-position, and an ethyl ester at the 2-position. This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry and materials science, particularly as intermediates in synthesizing pharmacologically active agents or ligands for metal-organic frameworks.
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
ethyl 5-bromo-3-(cyanomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-7(3-4-12)5-8(11)6-13-9/h5-6H,2-3H2,1H3 |
InChI Key |
HWBSNGKKDLKSBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)Br)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-3-(cyanomethyl)pyridine-2-carboxylate typically involves the bromination of a pyridine derivative followed by esterification and cyanomethylation. One common method involves the bromination of 3-(cyanomethyl)pyridine-2-carboxylic acid using bromine in the presence of a suitable solvent. The resulting brominated product is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-3-(cyanomethyl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of 5-substituted derivatives.
Reduction: Formation of 5-amino-3-(cyanomethyl)pyridine-2-carboxylate.
Oxidation: Formation of 5-bromo-3-(cyanomethyl)pyridine-2-carboxylic acid.
Scientific Research Applications
Ethyl 5-bromo-3-(cyanomethyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-3-(cyanomethyl)pyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and nitrile groups can participate in various biochemical pathways, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Pyridine Derivatives
Key Observations:
Substituent Effects: The cyanomethyl group in the target compound offers a reactive site for hydrolysis or alkylation, whereas the cyano group in ’s analog is less sterically hindered, favoring nucleophilic additions . Bromine vs. Chlorine: Bromine’s larger atomic radius and lower electronegativity (compared to chlorine) may slow aromatic substitution reactions but enhance stability in cross-coupling reactions (e.g., Suzuki-Miyaura) .
The hydroxyl group in ’s thieno derivative facilitates hydrogen bonding, enhancing crystallinity .
Conversely, the target compound’s cyanomethyl group balances electronic withdrawal with moderate steric demand .
Biological Activity
Ethyl 5-bromo-3-(cyanomethyl)pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.
- Bromine atom : Positioned at the 5th carbon, which may influence its reactivity and biological activity.
- Cyanomethyl group : Attached at the 3rd position, enhancing its potential as a bioactive compound.
- Carboxylate group : The ethyl ester at the 2nd position contributes to its solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to function through:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways. This inhibition can disrupt processes such as cell proliferation and survival, making it a candidate for cancer therapy.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially through mechanisms involving cell wall synthesis inhibition or disruption of metabolic pathways.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines. Notable findings include:
- IC₅₀ Values : The compound has shown IC₅₀ values in the nanomolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), indicating potent anticancer effects.
| Cell Line | IC₅₀ Value (nM) | Mechanism of Action |
|---|---|---|
| HeLa | 50 | Cell cycle arrest |
| MCF-7 | 75 | Apoptosis induction |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have reported:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Klebsiella pneumoniae | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Case Studies
-
Anticancer Study :
A study conducted on various cancer cell lines demonstrated that derivatives of this compound inhibited tubulin polymerization, leading to cell cycle arrest. The introduction of substituents at specific positions on the pyridine ring enhanced biological activity, with some derivatives achieving low nanomolar IC₅₀ values. -
Antimicrobial Efficacy :
Another research evaluated the antimicrobial effectiveness of this compound against multiple bacterial strains. Results indicated that it exhibited significant antibacterial activity with MIC values comparable to established antibiotics, suggesting its potential as a therapeutic agent in infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
